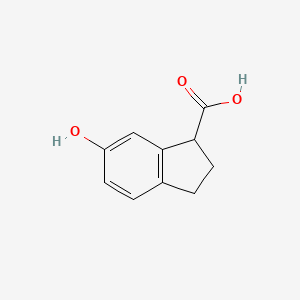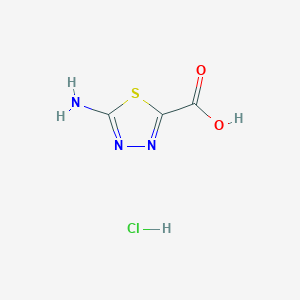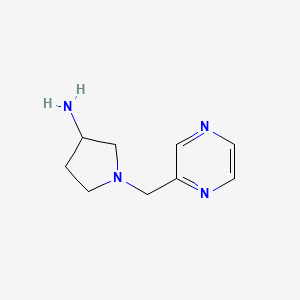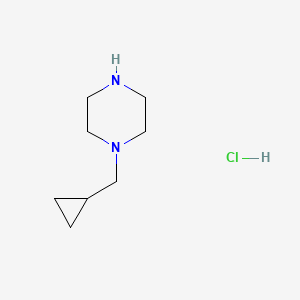![molecular formula C7H3ClN4 B11911157 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11911157.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound with the molecular formula C7H3ClN4 It is a derivative of pyrrolopyrimidine and contains a chlorine atom at the 2-position and a cyano group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a catalyst such as copper(I) chloride and a base like potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.
Cyclization Reactions: The cyano group at the 7-position can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an aminopyrrolopyrimidine derivative .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic properties.
Biological Research: It serves as a tool compound for studying various biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
- 2-Fluoro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
- 2-Iodo-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile
Uniqueness
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity in biological systems. The chlorine atom can participate in hydrogen bonding and other interactions that are not possible with other halogens, making this compound particularly interesting for drug design .
Eigenschaften
Molekularformel |
C7H3ClN4 |
|---|---|
Molekulargewicht |
178.58 g/mol |
IUPAC-Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C7H3ClN4/c8-7-11-3-5-6(12-7)4(1-9)2-10-5/h2-3,10H |
InChI-Schlüssel |
ZWPQYJOXQLGCLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)



![5-Hydroxy-2-methyl-1h-pyrazolo[3,4-d]pyrimidine-4,6(2h,5h)-dione](/img/structure/B11911101.png)
![1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11911120.png)

![5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11911128.png)




